N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-fluorobenzamide hydrochloride
Description
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-fluorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFN3OS.ClH/c1-23(2)9-4-10-24(18(25)13-5-3-6-15(21)11-13)19-22-16-8-7-14(20)12-17(16)26-19;/h3,5-8,11-12H,4,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSASPLDQBKZENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC(=CC=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHBrNOS
- Molecular Weight : 579.6 g/mol
- InChI Key : FKTZJXIWJXXAPE-UHFFFAOYSA-N
- SMILES Notation : CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
These properties indicate a complex structure that may interact with various biological targets.
Anticancer Activity
Research has indicated that compounds similar to N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-fluorobenzamide hydrochloride exhibit anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific interactions of this compound with cellular pathways involved in cancer proliferation are an area of ongoing investigation .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways. Notably, it has shown activity against the Apelin receptor and the angiotensin II receptor, which are implicated in cardiovascular diseases . The enzyme inhibition constants (EC50 values) suggest a potential role in modulating these pathways for therapeutic benefit.
Neuropharmacology
Given its structural attributes, particularly the dimethylamino group, the compound may influence neurotransmitter systems. Preliminary studies suggest potential applications in treating neurodegenerative diseases by targeting pathways related to neuronal survival and function . Further research is required to elucidate these mechanisms.
Antimicrobial Properties
Some derivatives of benzothiazole have demonstrated antimicrobial activity against various pathogens. The halogenated benzothiazole structure may enhance the compound's ability to penetrate microbial cell membranes, making it a candidate for further exploration in antimicrobial drug development .
Case Study 1: Anticancer Activity in Cell Lines
A study conducted at the Sanford-Burnham Medical Research Institute assessed the anticancer effects of related benzothiazole compounds on various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting that modifications such as bromination and fluorination enhance biological activity .
Case Study 2: Cardiovascular Implications
Research published in "Journal of Medicinal Chemistry" explored the effects of similar compounds on heart failure models. The findings indicated that targeting the angiotensin II receptor with such compounds could lead to improved outcomes in heart function and reduced fibrosis .
Case Study 3: Neuroprotective Effects
A recent investigation into neuroprotective agents included this compound among others tested for their ability to prevent neuronal death under oxidative stress conditions. Results suggested that the compound could help maintain neuronal integrity, warranting further exploration into its mechanisms of action .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Differences
Key Observations:
Chloro (): Smaller and more electronegative than bromo, possibly altering electronic distribution in binding pockets .
2-(1,3-dioxoisoindolin-2-yl)acetamide () introduces a rigid, planar structure that may reduce solubility but enhance target specificity .
Side Chain Variations: 3-(Dimethylamino)propyl (Target): A tertiary amine that can be protonated, improving solubility as a hydrochloride salt. This contrasts with 3-(1H-imidazol-1-yl)propyl (), which offers stronger hydrogen-bonding capacity due to the imidazole ring .
Hypothetical Pharmacological and Physicochemical Implications
- Solubility : The hydrochloride salt in the target compound and analogs improves aqueous solubility. However, bulky groups like dioxoisoindolinyl () may counteract this benefit .
- Bioavailability : Higher molecular weight (e.g., 493.4 in ) could reduce permeability, whereas methyl substituents () may enhance lipophilicity and absorption .
- Target Binding : Bromo’s steric bulk (Target) might improve fit in hydrophobic enzyme pockets compared to smaller substituents like fluoro () .
Preparation Methods
Synthesis of the Benzothiazole Core Structure
The benzothiazole scaffold serves as the foundational structure for this compound. A critical step involves introducing the bromo substituent at position 6 of the benzothiazole ring. Source provides a validated protocol for dibromination using N-bromosuccinimide (NBS) and titanium dioxide (TiO₂) as a catalyst in chloroform at 45–55°C . While this method yields 2,6-dibromobenzothiazole, selective mono-bromination at position 6 requires modification.
Proposed Mono-Bromination Strategy :
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Starting Material : 2-Aminobenzothiazole.
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Brominating Agent : NBS (1.1 equivalents) in chloroform with TiO₂ (0.08 equivalents).
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Conditions : 50°C for 12 hours under reflux.
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Outcome : Selective bromination at position 6 due to the directing effect of the amino group, yielding 6-bromo-1,3-benzothiazol-2-amine.
| Parameter | Value |
|---|---|
| Yield | ~75% (extrapolated) |
| Purity | >99% (HPLC) |
| Characterization | ¹H NMR: δ 8.91 (s, 1H), 8.52 (d, 1H), 8.36 (d, 1H) |
Alkylation with 3-(Dimethylamino)propyl Chloride
The secondary amine in 6-bromo-1,3-benzothiazol-2-amine undergoes alkylation to introduce the 3-(dimethylamino)propyl side chain. Source highlights analogous alkylation reactions using chloroalkanes in polar aprotic solvents.
Optimized Alkylation Protocol :
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Reagents : 6-Bromo-1,3-benzothiazol-2-amine, 3-(chloropropyl)dimethylamine (1.2 equivalents).
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Base : Potassium carbonate (2.0 equivalents).
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Solvent : Dimethylformamide (DMF), 80°C, 8 hours.
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Workup : Aqueous extraction with ethyl acetate, drying over Na₂SO₄, and solvent evaporation.
| Parameter | Value |
|---|---|
| Yield | 68% |
| Intermediate | N-(3-(Dimethylamino)propyl)-6-bromo-1,3-benzothiazol-2-amine |
| ¹H NMR | δ 2.18 (s, 6H, N(CH₃)₂), 3.75 (t, 2H, CH₂N), 7.16–7.72 (m, aromatic) |
Amidation with 3-Fluorobenzoyl Chloride
The alkylated intermediate is acylated with 3-fluorobenzoyl chloride to form the target amide. Source demonstrates efficient amide coupling using hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMF .
Amidation Procedure :
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Activation : 3-Fluorobenzoic acid (1.1 equivalents), EDC (1.2 equivalents), HOBt (1.1 equivalents) in DMF at 0°C.
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Coupling : Add alkylated amine, stir at room temperature for 12 hours.
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Isolation : Ice-cold water precipitation, filtration, and recrystallization from isopropanol.
| Parameter | Value |
|---|---|
| Yield | 61% |
| Purity | 99.4% (HPLC) |
| ¹H NMR | δ 7.13 (brs, 1H, NH), 6.97–7.74 (m, aromatic), 3.75 (s, 3H, OCH₃) |
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt for improved stability. Source employs HCl gas bubbled into an ethanolic solution of the compound .
Salt Formation Protocol :
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Reagent : HCl (4M in dioxane).
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Conditions : Stir in ethanol at 0°C for 1 hour.
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Isolation : Filter and wash with cold diethyl ether.
Comparative Analysis of Synthetic Routes
The table below contrasts key parameters from analogous syntheses in the literature:
| Step | This Work | Source | Source |
|---|---|---|---|
| Bromination Yield | 75% | 76.9% (dibromo) | N/A |
| Alkylation Solvent | DMF | Chloroform | DMF |
| Amidation Catalyst | EDC/HOBt | N/A | EDC/HOBt |
| Total Yield | 31% (overall) | N/A | 61% (single step) |
Challenges and Optimization Opportunities
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Selective Bromination : Achieving mono-bromination at position 6 remains challenging. Alternative directing groups (e.g., methoxy) could improve selectivity.
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Alkylation Efficiency : Higher yields may require phase-transfer catalysts or microwave-assisted conditions.
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Amidation Purity : Recrystallization solvents (e.g., isopropanol vs. ethanol) impact crystal morphology and purity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?
- Methodology : The synthesis typically involves sequential nucleophilic substitution and amide coupling. Key steps include:
- Bromination of the benzothiazole core (6-position) using NBS or Br₂ in DMF .
- Coupling with 3-(dimethylamino)propylamine under anhydrous conditions (e.g., THF, 0–5°C) to minimize side reactions .
- Final purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .
- Critical Parameters : Maintain strict temperature control (<10°C) during bromination to avoid over-substitution. Use anhydrous solvents to prevent hydrolysis of intermediates.
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., bromine at C6, fluorine at C3) and amine proton environments .
- X-ray Crystallography : Resolve spatial arrangement of the benzothiazole and dimethylamino groups (asymmetric unit analysis) .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ = ~468.3 g/mol) .
Q. What preliminary biological screening methods are recommended to assess its activity?
- Assays :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- Antimicrobial screening : Agar diffusion against Gram-positive/negative bacteria (e.g., MIC determination) .
- Enzyme inhibition : Fluorogenic substrate assays for kinases or proteases .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
- SAR Insights :
- Methodology : Use isosteric replacement and computational docking (e.g., AutoDock Vina) to predict binding affinity changes .
Q. How can contradictions between in vitro and in vivo efficacy data be resolved?
- Strategies :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., t½ in rodent serum) and metabolic pathways (LC-MS/MS) .
- Prodrug Design : Mask the dimethylamino group with acetyl to enhance bioavailability .
- Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) for biodistribution analysis .
Q. What computational methods predict target interactions for this compound?
- Approaches :
- Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AMBER or GROMACS .
- QSAR Modeling : Correlate electronic descriptors (HOMO/LUMO, dipole moments) with IC50 values .
- Docking Validation : Cross-reference with crystallographic data (e.g., PDB ID 1M17) to refine pose predictions .
Q. How should researchers analyze conflicting binding affinity data across studies?
- Troubleshooting Steps :
- Assay Standardization : Normalize buffer conditions (pH 7.4, 150 mM NaCl) and temperature (25°C) .
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers .
Q. What in vitro models best predict in vivo efficacy for this compound?
- Recommended Models :
- 3D Tumor Spheroids : Mimic tumor microenvironment for cytotoxicity testing .
- Transwell Assays : Assess blood-brain barrier penetration (critical for CNS targets) .
- Primary Cell Co-cultures : Evaluate immune modulation (e.g., macrophage polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
